molecular formula C15H19N3O5S2 B5467184 N-(5-{[(benzylamino)sulfonyl]amino}-2-methoxyphenyl)methanesulfonamide

N-(5-{[(benzylamino)sulfonyl]amino}-2-methoxyphenyl)methanesulfonamide

Cat. No. B5467184
M. Wt: 385.5 g/mol
InChI Key: DPPNJYFFMQCXEV-UHFFFAOYSA-N
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Description

“N-(5-{[(benzylamino)sulfonyl]amino}-2-methoxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H12N2O3S . It is a solid substance at room temperature . The compound is part of the sulfonamide group, which is an organosulfur group with the structure R−S(=O)2−NR2 . It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .


Synthesis Analysis

The synthesis of sulfonamides like this compound typically involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . The reaction of primary and secondary amines with benzenesulfonyl chloride is the basis of the Hinsberg reaction, a method for detecting primary and secondary amines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H12N2O3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3 . This indicates the presence of a methoxy group (-OCH3), a benzylamino group (-C6H5NH2), and a sulfonamide group (-SO2NH2) in the molecule .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.26 . It is a solid substance at room temperature . The compound is stable under normal conditions .

properties

IUPAC Name

N-[5-(benzylsulfamoylamino)-2-methoxyphenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S2/c1-23-15-9-8-13(10-14(15)18-24(2,19)20)17-25(21,22)16-11-12-6-4-3-5-7-12/h3-10,16-18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPNJYFFMQCXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)NCC2=CC=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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